molecular formula C3H7NS2 B090859 Ethyldithiocarbamic acid CAS No. 18879-98-6

Ethyldithiocarbamic acid

Cat. No. B090859
CAS RN: 18879-98-6
M. Wt: 121.23 g/mol
InChI Key: MIHRVCSSMAGKNH-UHFFFAOYSA-N
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Description

Ethyldithiocarbamic acid (EDTC) is a chemical compound that belongs to the dithiocarbamate family. It is an important intermediate in the synthesis of various pesticides, fungicides, and herbicides. EDTC is also used as a chelating agent in analytical chemistry and as a reagent in biochemical research.

Mechanism Of Action

Ethyldithiocarbamic acid acts as a chelating agent by binding to metal ions through its sulfur atoms. The resulting metal-Ethyldithiocarbamic acid complex is stable and can be easily separated from other components in the sample. The mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems is not fully understood, but it is believed to involve the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis.

Biochemical And Physiological Effects

Ethyldithiocarbamic acid has been shown to have a variety of biochemical and physiological effects in different systems. In plants, Ethyldithiocarbamic acid has been used as a herbicide and fungicide, where it inhibits the activity of metal-dependent enzymes and disrupts metal ion homeostasis. In animals, Ethyldithiocarbamic acid has been shown to have neurotoxic effects, where it inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. Ethyldithiocarbamic acid has also been shown to have immunomodulatory effects, where it modulates the activity of immune cells.

Advantages And Limitations For Lab Experiments

Ethyldithiocarbamic acid has several advantages as a chelating agent in lab experiments. It forms stable complexes with metal ions, which can be easily separated from other components in the sample. Ethyldithiocarbamic acid is also relatively inexpensive and easy to synthesize. However, Ethyldithiocarbamic acid has some limitations, such as its potential toxicity and the possibility of interfering with other components in the sample. It is important to use appropriate controls and to carefully interpret the results when using Ethyldithiocarbamic acid in lab experiments.

Future Directions

There are several future directions for the research on Ethyldithiocarbamic acid. One direction is to explore the potential applications of Ethyldithiocarbamic acid in catalysis, drug design, and material science. Another direction is to investigate the mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems, and to develop new methods for its detection and quantification. Finally, it is important to evaluate the potential risks and benefits of using Ethyldithiocarbamic acid in different applications, and to develop appropriate safety guidelines for its use.

Synthesis Methods

Ethyldithiocarbamic acid can be synthesized by reacting ethylamine with carbon disulfide, followed by acidification with hydrochloric acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of Ethyldithiocarbamic acid is as follows:
C2H5NH2 + CS2 + HCl → C2H5NCS2H + H2O + Cl-

Scientific Research Applications

Ethyldithiocarbamic acid has been widely used in scientific research as a chelating agent for metal ions. It forms stable complexes with metal ions such as copper, zinc, and iron, which can be used for the determination of metal ions in biological and environmental samples. Ethyldithiocarbamic acid has also been used as a reagent for the synthesis of metal complexes, which have potential applications in catalysis, drug design, and material science.

properties

CAS RN

18879-98-6

Product Name

Ethyldithiocarbamic acid

Molecular Formula

C3H7NS2

Molecular Weight

121.23 g/mol

IUPAC Name

ethylcarbamodithioic acid

InChI

InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6)

InChI Key

MIHRVCSSMAGKNH-UHFFFAOYSA-N

Isomeric SMILES

CCN=C(S)S

SMILES

CCNC(=S)S

Canonical SMILES

CCN=C(S)S

Origin of Product

United States

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